

# 2,4-Difluorobenzoyl paliperidone-d4 chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2,4-Difluorobenzoyl paliperidoned4

Cat. No.:

B12411409

Get Quote

# In-Depth Technical Guide: Paliperidone-d4

Version: 1.0

### **Abstract**

This technical guide provides a comprehensive overview of Paliperidone-d4, a deuterated analog of the atypical antipsychotic drug paliperidone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and synthesis. A notable clarification is addressed regarding the nomenclature; the term "2,4-Difluorobenzoyl paliperidone-d4" is a misnomer, likely arising from the synthesis precursor, 2,4-difluorophenyl piperidinyl-methanone, which is used to construct the benzisoxazole ring system of the final compound. This guide focuses on the correct entity, Paliperidone-d4, and provides a detailed experimental protocol for the synthesis of its parent compound, paliperidone, highlighting the role of key intermediates. Furthermore, the established pharmacological mechanism of action, central dopamine D2 and serotonin 5-HT2A receptor antagonism, is detailed and visually represented.

### **Chemical Structure and Identification**

The chemical entity of interest is Paliperidone-d4. The "-d4" designation indicates the presence of four deuterium atoms, which are heavy isotopes of hydrogen. These isotopes are strategically placed on the ethyl linker of the molecule. This isotopic labeling is particularly



useful in pharmacokinetic studies, serving as an internal standard for the quantification of paliperidone in biological matrices by mass spectrometry.[1][2]

The formal IUPAC name is  $(\pm)$ -3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[3]

Chemical Structure of Paliperidone-d4:

(Note: This is a SMILES representation[3] of the structure. A 2D diagram is recommended for formal publications.)

## Physicochemical and Pharmacological Data

Quantitative data for Paliperidone-d4 and its non-deuterated parent compound, paliperidone, are summarized below. This data is essential for analytical method development, formulation, and pharmacological assessment.

**Table 1: Physicochemical Properties** 

| Property          | Value<br>(Paliperidone-d4)                           | Value<br>(Paliperidone)        | Reference(s) |
|-------------------|------------------------------------------------------|--------------------------------|--------------|
| Molecular Formula | C23H23D4FN4O3                                        | C23H27FN4O3                    | [3][4]       |
| Formula Weight    | 430.5 g/mol                                          | 426.49 g/mol                   | [3][4]       |
| CAS Number        | 1020719-55-4                                         | 144598-75-4                    | [3][4]       |
| Physical Form     | Solid                                                | Crystals from 2-<br>propanol   | [3][5]       |
| Melting Point     | Not Reported                                         | 179.8 °C                       | [5]          |
| LogP              | Not Reported                                         | 1.8                            | [5]          |
| Solubility        | Slightly soluble in<br>Chloroform, DMSO,<br>Methanol | Practically insoluble in water | [3][5]       |

## **Table 2: Receptor Binding Affinity (Paliperidone)**



| Receptor                        | Binding Affinity<br>(Ki/Kd) | Type of Activity | Reference(s) |
|---------------------------------|-----------------------------|------------------|--------------|
| Serotonin (5-HT <sub>2a</sub> ) | 0.22 - 1.21 nM              | Antagonist       | [6]          |
| Dopamine (D <sub>2</sub> )      | 2.8 - 6.6 nM                | Antagonist       | [6]          |
| α1-Adrenergic                   | 1.3 - 11 nM                 | Antagonist       | [6]          |
| α₂-Adrenergic                   | Not specified (active)      | Antagonist       | [6][7]       |
| Histamine (H1)                  | 3.4 - 34 nM                 | Antagonist       | [6]          |

## **Experimental Protocols: Synthesis of Paliperidone**

The synthesis of paliperidone is a multi-step process. The following protocols describe the formation of a key intermediate derived from 1,3-difluorobenzene and the subsequent condensation to form the final paliperidone structure. The deuterated version (Paliperidone-d4) would be synthesized by using a deuterated version of the chloroethyl intermediate.

# Synthesis of Intermediate A: (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride

This intermediate forms the core of the 6-fluoro-1,2-benzisoxazole moiety of paliperidone.

Reaction Scheme: 1,3-Difluorobenzene + Piperidine-4-carbonyl chloride --(AlCl<sub>3</sub>, Friedel-Crafts Acylation)--> 1-acetyl-4-(2,4-difluorobenzoyl)piperidine 1-acetyl-4-(2,4-difluorobenzoyl)piperidine --(HCl, Hydrolysis)--> (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride

#### Protocol:

- Friedel-Crafts Acylation: To a suitable reactor, add 1,3-difluorobenzene and aluminum chloride (AlCl<sub>3</sub>).[8]
- Slowly add piperidine-4-carbonyl chloride hydrochloride to the mixture at a controlled temperature.[8]



- Heat the reaction mixture (e.g., 85-90 °C) for several hours until the reaction is complete as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).[8]
- Upon completion, quench the reaction by carefully pouring the mixture into a mixture of ice and hydrochloric acid.
- Extract the product with an organic solvent (e.g., methylene chloride), wash, and concentrate to yield the protected intermediate.
- Deprotection: Reflux the intermediate in 6N hydrochloric acid for approximately 5 hours.[8]
- Concentrate the reaction mixture under reduced pressure.
- Recrystallize the residue from a suitable solvent like 2-propanol to yield (2,4-Difluorophenyl)
   (piperidin-4-yl)methanone hydrochloride as a solid.[8]

# Synthesis of Intermediate B: 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride

Intermediate A is converted to the benzisoxazole structure via oximation and cyclization.

#### Protocol:

- Dissolve (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Intermediate A) and hydroxylamine hydrochloride in ethanol.[9]
- Add a base (e.g., N,N-diethylethanamine) and reflux the mixture for approximately 3 hours.
   [9]
- Cool the reaction mixture to allow the oxime intermediate to precipitate.
- The subsequent ring-closure to form the benzisoxazole can be achieved under basic conditions, though specific patented procedures may vary.

## **Final Condensation Step: Synthesis of Paliperidone**

This step involves the N-alkylation of the benzisoxazole intermediate with the pyridopyrimidinone core.[10][11]



Reaction Scheme: Intermediate B + 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one --(Base, Solvent)--> Paliperidone

#### Protocol:

- Charge a reactor with 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride (Intermediate B) and 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
- Add a suitable solvent, such as methanol or acetonitrile.[10][11]
- Add a base, such as sodium bicarbonate or an organic base like diisopropylethylamine, to neutralize the hydrochloride salt and facilitate the reaction.[10]
- Heat the reaction mixture to reflux (e.g., 62-68 °C) and maintain for several hours until the reaction is complete (monitor by HPLC).[11]
- Cool the reaction mixture to room temperature to allow the product to crystallize.
- Filter the solid product, wash with cold solvent, and dry under vacuum to yield crude paliperidone.
- Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile.[11]

## **Mechanism of Action and Signaling Pathway**

The therapeutic effects of paliperidone in schizophrenia are believed to be mediated through its potent antagonist activity at central dopamine type 2 (D<sub>2</sub>) and serotonin type 2A (5-HT<sub>2a</sub>) receptors.[6][7][12] The dual blockade is a hallmark of atypical antipsychotics. The higher affinity for 5-HT<sub>2a</sub> receptors relative to D<sub>2</sub> receptors may contribute to the lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[12] Paliperidone also exhibits antagonism at adrenergic and histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension.[6]

## **Experimental Workflow: Synthesis of Paliperidone**



The following diagram illustrates the key stages in the synthesis of Paliperidone, starting from the formation of the critical benzisoxazole intermediate.



Figure 1: Simplified Synthetic Workflow for Paliperidone

Click to download full resolution via product page

Caption: Figure 1: Simplified Synthetic Workflow for Paliperidone

## **Signaling Pathway: Receptor Antagonism**

This diagram illustrates the primary mechanism of action of Paliperidone at the synaptic level.





Figure 2: Paliperidone's Primary Signaling Pathway

Click to download full resolution via product page

Caption: Figure 2: Paliperidone's Primary Signaling Pathway

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. WO2009074333A1 Synthesis of paliperidone Google Patents [patents.google.com]
- 2. Paliperidone-d4 [simsonpharma.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Paliperidone Wikipedia [en.wikipedia.org]
- 5. Paliperidone | C23H27FN4O3 | CID 115237 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. INVEGA SUSTENNA and INVEGA TRINZA Pharmacodynamics [jnjmedicalconnect.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. KR101476777B1 The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]



- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US9062049B2 Process for the preparation of paliperidone Google Patents [patents.google.com]
- 12. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [2,4-Difluorobenzoyl paliperidone-d4 chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411409#2-4-difluorobenzoyl-paliperidone-d4-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com